molecular formula C17H16ClN3O B8746670 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827031-05-0

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No. B8746670
Key on ui cas rn: 827031-05-0
M. Wt: 313.8 g/mol
InChI Key: HADKEDUVFJBONA-UHFFFAOYSA-N
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Patent
US08309562B2

Procedure details

4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride: To 4-chloro-2-chloromethyl-quinazoline (200 mg) suspended in isopropanol (3 ml) was added 4-methylamino-phenol (389 mg) and followed by HCl (12 M, 2 drops). The reaction was stirred overnight at room temperature. The resulting precipitate was filtered to give 391 mg of (2-chloromethyl-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine as the hydrochloride salt. 1H NMR (MeOH-d4) δ 7.28 (m, 4H), 6.90 (m, 4H), 4.8 (s, 2H), 3.8 (s, 3H); LC-MS (ESI+; 332 ([M+H]+)).
Name
4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
389 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[N:13]=[C:12]([N:14]([CH3:22])[C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.Cl[C:24]1C2C(=CC=CC=2)N=C(CCl)N=1.CNC1C=CC(O)=CC=1>C(O)(C)C.Cl>[Cl:2][CH2:3][C:4]1[N:13]=[C:12]([N:14]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:24])=[CH:19][CH:20]=2)[CH3:22])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C(=N1)N(C1=CC=C(C=C1)O)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)CCl
Step Three
Name
Quantity
389 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 391 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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